N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
Description
The compound N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide features a pyrrolidin-5-one core substituted with a 3-fluorophenyl group at position 1 and an acetamide side chain at position 3 bearing a 3-methoxyphenoxy moiety. This structure combines a lactam ring (pyrrolidinone) with fluorinated and methoxylated aromatic systems, which are common in bioactive molecules targeting neurological or kinase-related pathways.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-6-3-7-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-5-2-4-13(20)8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXMIGXFRLHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the pyrrolidinone intermediate with a methoxyphenoxyacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Drug Discovery
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has been included in various screening libraries aimed at identifying new drug candidates. Its structure suggests potential activity against multiple biological targets, making it a valuable compound in the early stages of drug discovery.
Screening Libraries :
- Antiviral Library : Targeting viral infections.
- Human Proteases Annotated Library : Focusing on protease inhibitors.
- Selective Target Activity Profiling Library : For profiling against specific biological targets .
Pharmacological Studies
The compound's unique structural features suggest it may interact with various receptors and enzymes, making it suitable for pharmacological studies. Research indicates that compounds with similar structures often exhibit activity in:
- Anticancer Research : Investigating the inhibition of tumor growth.
- Neurological Disorders : Potential applications in treating conditions like depression or anxiety due to its central nervous system activity .
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest it may act through:
- Modulation of neurotransmitter systems.
- Inhibition of specific enzymatic pathways involved in disease progression .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of compounds similar to this compound, demonstrating significant inhibition of viral replication in vitro. The results indicated that modifications to the pyrrolidine ring could enhance efficacy against specific viral strains .
Case Study 2: Anticancer Properties
Another research project focused on the anticancer potential of this compound, revealing that it induced apoptosis in cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for further development .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Discovery | Included in various screening libraries | Identified as a candidate for multiple targets |
| Pharmacological Studies | Investigated for effects on CNS and cancer | Potential activity against tumors and depression |
| Mechanism Studies | Focused on understanding interaction pathways | Modulation of neurotransmitter systems noted |
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Inferences
Core Structure Influence: Pyrrolidinone-based compounds (target, ) may favor lactam-specific targets (e.g., proteases or neurotransmitter modulators), while pyrazolo-pyrimidines () are more suited for kinase inhibition.
Substituent Effects: The 3-methoxyphenoxy group in the target may offer better metabolic stability than 3,4-dimethoxy analogs () due to reduced oxidative demethylation sites. Fluorine’s presence enhances target engagement across all analogs, likely improving binding affinity and selectivity.
Synthetic Accessibility: Analogous compounds (e.g., ) suggest feasible synthesis via amide coupling and palladium-catalyzed reactions, though the target’s phenoxy linkage may require specialized etherification steps .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide, also known as compound G856-7487, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, target interactions, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 369.38 g/mol. The structure features a pyrrolidine ring substituted with a fluorophenyl group and a methoxyphenoxy acetamide moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The mechanism of action may involve:
- Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs), modulating intracellular signaling cascades. GPCRs are critical in numerous physiological processes and represent a significant class of drug targets .
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential use as an antibacterial agent .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through increased levels of active caspases .
- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests a promising role in developing new antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
